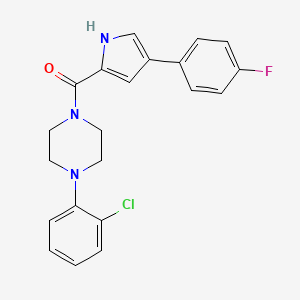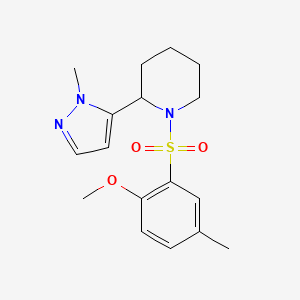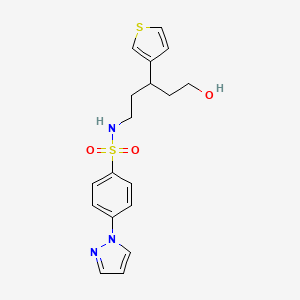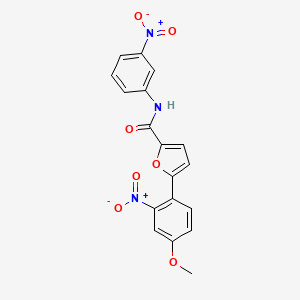![molecular formula C19H14N2O3 B2409206 methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate CAS No. 860611-98-9](/img/structure/B2409206.png)
methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate” is a complex organic compound. It is related to a class of compounds known as indoles . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of 3-pyrrol-3′-yloxindoles with Carbamate Function : The compound is utilized in the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function, through reactions involving ethyl 3-aminocrotonate and ethyl acetoacetate (Velikorodov, Kuanchalieva, & Ionova, 2011).
- Regioselective Addition to Acetic Acid Esters : This compound reacts with aromatic amines for the regioselective addition at the α-position of the activated exocyclic C=C bond, forming methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).
Chemical Reactions and Derivatives
- Formation of 5H-pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and cyanamides, leading to the formation of various 5H-pyrimido[5,4-b]indole derivatives (Shestakov et al., 2009).
- Functionalization with Selenium Dioxide : This compound can be functionalized using selenium dioxide and acetic anhydride, leading to the formation of selenadiazole and thiadiazole derivatives (Velikorodov, Ionova, Shustova, & Stepkina, 2016).
Structural and Spectroscopic Analysis
- Solid-State Structure Analysis : The compound's solid-state structure has been determined by single-crystal X-ray diffraction, providing detailed insights into its molecular structure (Spencer et al., 2010).
Biological Activity and Potential Applications
- Antitumor Activities of Derivatives : N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives, synthesized from this compound, have shown potential as anticancer agents, exhibiting cytotoxic properties against various cancer cell lines (Katiyar et al., 2015).
- Synthesis of Novel Anti-inflammatory and Analgesic Compounds : Novel oxadiazolyl-2-oxoindolinylidene propane hydrazides, derived from this compound, have been evaluated for anti-inflammatory and analgesic activity, showing promising results (Kerzare et al., 2016).
Zukünftige Richtungen
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is ongoing interest in the development and study of indole derivatives, including potentially “methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate”.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies.
Biochemical Pathways
cell cycle and apoptosis . By inhibiting CDK2, it could disrupt the progression from the G1 to the S phase of the cell cycle, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest , which may result in cell death or senescence in cancer cells . This makes it a potential candidate for the development of new anticancer therapies.
Eigenschaften
IUPAC Name |
methyl 3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-24-19(23)17-13(11-6-2-4-8-15(11)20-17)10-14-12-7-3-5-9-16(12)21-18(14)22/h2-10,20H,1H3,(H,21,22)/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSAPTRTFYFFOR-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C=C3C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)/C=C/3\C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

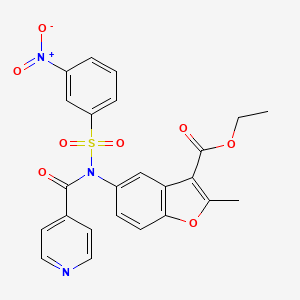
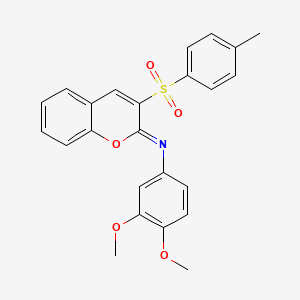
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)
![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)
![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2409136.png)

![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)
